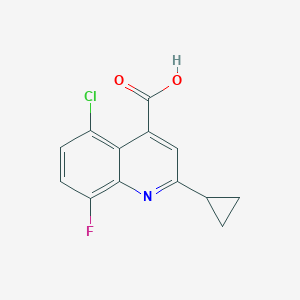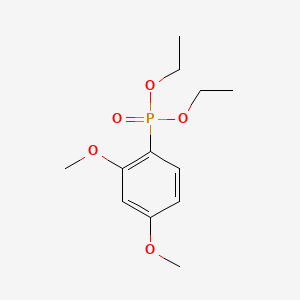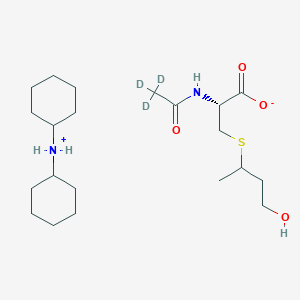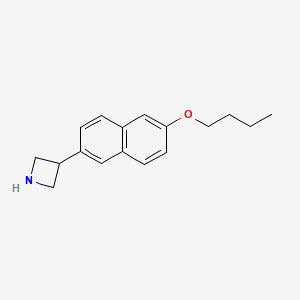
DBCO-PEG23-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-PEG23-amine is a compound that serves as a versatile linker in bioconjugation and drug delivery applications. It consists of a Dibenzocyclooctyne (DBCO) moiety and an amine group connected by a polyethylene glycol (PEG) spacer. The DBCO group is commonly used in copper-free click chemistry reactions, while the amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of DBCO-PEG23-amine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity (≥98%) and consistency. The compound is usually stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
DBCO-PEG23-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form stable amide or imine linkages
Click Chemistry Reactions: The DBCO moiety participates in copper-free click chemistry reactions with azide-containing molecules, forming stable triazole linkages
Common Reagents and Conditions
Reagents: Carboxylic acids, activated NHS esters, azide-containing molecules, and carbonyl compounds.
Conditions: Reactions are typically carried out in organic solvents like DMSO, DCM, or DMF at ambient temperature
Major Products
The major products formed from these reactions include bioconjugates and drug delivery systems with improved pharmacokinetics, reduced side effects, and enhanced efficacy .
Applications De Recherche Scientifique
DBCO-PEG23-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in bioconjugation and click chemistry reactions.
Biology: Facilitates the labeling and tracking of biomolecules in cellular and molecular biology studies.
Medicine: Plays a crucial role in the development of targeted therapeutics and diagnostic agents.
Industry: Employed in the production of advanced materials and nanotechnology applications .
Mécanisme D'action
The mechanism of action of DBCO-PEG23-amine involves its ability to form stable linkages with various functional groups. The DBCO moiety reacts with azide-containing molecules through a copper-free click chemistry reaction, resulting in a stable triazole linkage. The amine group can form amide or imine linkages with carboxylic acids, activated NHS esters, and carbonyl compounds. These reactions enable the creation of bioconjugates and drug delivery systems with enhanced properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- DBCO-PEG4-amine
- DBCO-PEG12-amine
- DBCO-PEG24-amine
Comparison
Compared to other similar compounds, DBCO-PEG23-amine offers a longer PEG spacer, which increases its water solubility and reduces steric hindrance in bioconjugation reactions. This makes it particularly useful in applications requiring high solubility and minimal steric interference .
Propriétés
Formule moléculaire |
C67H113N3O25 |
|---|---|
Poids moléculaire |
1360.6 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C67H113N3O25/c68-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-59-95-60-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-69-66(71)11-12-67(72)70-61-64-7-2-1-5-62(64)9-10-63-6-3-4-8-65(63)70/h1-8H,11-61,68H2,(H,69,71) |
Clé InChI |
NLDOMACCXIMRCH-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine](/img/structure/B13709365.png)





